tert-Butyl (R)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: This step might involve selective hydroxylation reactions.
tert-Butyl Protection: The final step often involves the protection of the carboxyl group using tert-butyl groups under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding:
Medicine
Drug Development: Investigated for its potential as a lead compound in drug development.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Material Science:
Chemical Manufacturing: Used as a precursor in the manufacturing of other chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate would depend on its specific applications. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- tert-Butyl ®-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-a]pyridine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate lies in its specific structural configuration, which might confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h4-5,7,10,16H,6,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
QIJZTSNPZXDLJM-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC2=C1C=CN=C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=CN=C2)CO |
Origin of Product |
United States |
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